An In-depth Technical Guide to 3-Methyladipoyl Chloride
An In-depth Technical Guide to 3-Methyladipoyl Chloride
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This guide provides a comprehensive overview of 3-Methyladipoyl chloride, a bifunctional acid chloride of significant interest to researchers and professionals in organic synthesis and drug development. We will delve into its chemical identity, physicochemical properties, synthesis, reactivity, and safe handling protocols, offering field-proven insights to support your research endeavors.
Chemical Identity and Core Properties
3-Methyladipoyl chloride, also known as 3-methylhexanedioyl dichloride, is a derivative of 3-methyladipic acid.[1][2] The presence of two acyl chloride groups makes it a valuable building block for creating polymers and other complex organic molecules.[1][3]
| Property | Value | Source |
| CAS Number | 44987-62-4 | [3] |
| Molecular Formula | C₇H₁₀Cl₂O₂ | [3] |
| Molecular Weight | 197.06 g/mol | [3] |
| Boiling Point | 117-119 °C at 10 mmHg | [3] |
| Density | 1.217 g/mL at 25 °C | [3] |
| Refractive Index (n²⁰/D) | 1.472 | [3] |
Synthesis of 3-Methyladipoyl Chloride
The synthesis of 3-Methyladipoyl chloride typically starts from its corresponding dicarboxylic acid, 3-methyladipic acid. The conversion of the carboxylic acid groups to acyl chlorides is a standard transformation in organic chemistry, often accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4][5]
The general mechanism involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the chlorinating agent, followed by the elimination of byproducts to yield the acyl chloride.[5][6] Using thionyl chloride, for instance, results in the formation of sulfur dioxide and hydrogen chloride gas, which are easily removed from the reaction mixture.[4][6]
Caption: General synthesis pathway for 3-Methyladipoyl Chloride.
Chemical Reactivity and Applications in Synthesis
The high reactivity of the acyl chloride functional groups makes 3-Methyladipoyl chloride a versatile reagent. These groups are excellent electrophiles, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles.
Common applications include:
-
Polymer Synthesis: It is used in the preparation of polyamides and polyesters.[3] The bifunctional nature of the molecule allows it to act as a monomer in condensation polymerization reactions.
-
Organic Synthesis: It serves as a linker molecule to connect two different chemical moieties or as a starting material for the synthesis of more complex structures.
The following diagram illustrates a typical nucleophilic acyl substitution reaction with an amine to form a polyamide linkage.
Caption: Nucleophilic acyl substitution at one of the acyl chloride sites.
Experimental Protocol: Synthesis of a Diamide
This protocol provides a step-by-step method for the synthesis of a diamide using 3-Methyladipoyl chloride and a primary amine.
Materials:
-
3-Methyladipoyl chloride
-
Primary amine (e.g., benzylamine)
-
Anhydrous dichloromethane (DCM) as solvent
-
Triethylamine (Et₃N) as a base
-
Standard laboratory glassware and stirring equipment
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the primary amine (2.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Dissolve 3-Methyladipoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Work-up:
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude diamide by recrystallization or column chromatography on silica gel.
Safety and Handling
3-Methyladipoyl chloride is a corrosive and moisture-sensitive compound. It is crucial to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
| Hazard Statement | Precautionary Measures |
| H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][8] |
| H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9] |
| Moisture Sensitive | Handle and store under an inert atmosphere. Keep container tightly closed in a dry place.[8][10] |
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[7]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[7]
Conclusion
3-Methyladipoyl chloride is a highly reactive and versatile chemical intermediate with significant applications in polymer chemistry and organic synthesis. Its bifunctional nature allows for the construction of complex molecular architectures. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and safe utilization in a research and development setting.
References
- Leahy, J. W., & Huang, B. (1994). A Convenient Synthesis of (S)-3-Methyladipic Acid.
-
Clark, J. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from [Link]
-
Synthesis of acyl chlorides. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Bioman Explains. (2021, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Retrieved from [Link]
-
Carboxylic Acids to Acid Chlorides. Moodle. (n.d.). Retrieved from [Link]
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Acyl chloride. Wikipedia. (2023, December 26). Retrieved from [Link]
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METHYL ADIPOYL CHLORIDE|35444-44-1. LookChem. (n.d.). Retrieved from [Link]
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Methyl Adipoyl Chloride | CAS No: 35444-44-1. Cleanchem. (n.d.). Retrieved from [Link]
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(+-)-3-Methyladipic acid. PubChem. (n.d.). Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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